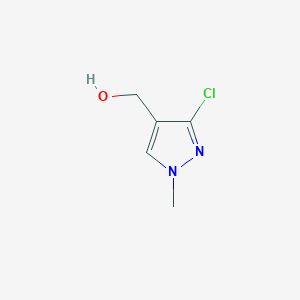
(3-クロロ-1-メチル-1H-ピラゾール-4-イル)メタノール
説明
(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
錯体の合成
この化合物は、錯体の合成に使用できます。 たとえば、シクロメタル化白金 (II) 錯体の合成に使用できます 。 これらの錯体は、興味深い特性を持ち、効率的な有機発光構造体です .
有機発光ダイオード
この化合物は、有機発光ダイオード (OLED) の開発に使用できます。 Pt (II) コアと有機配位子の組み合わせにより、特にシクロメタル化 Pt (II) 錯体など、興味深い特性を持つさまざまな錯体が形成され、これは効率的な有機発光構造体です .
抗リーシュマニア症および抗マラリア活性
「(3-クロロ-1-メチル-1H-ピラゾール-4-イル)メタノール」などのピラゾール含有化合物は、強力な抗リーシュマニア症および抗マラリア活性などのさまざまな薬理学的効果で知られています 。 これらは、安全で効果的な抗リーシュマニア症および抗マラリア薬の開発に使用できます .
遷移金属化学
これらのヘテロ環は、分析試薬としての遷移金属化学でも用途が見出されています 。 これらは、金属との錯体形成や燃料への酸化防止剤添加剤として使用できます .
殺菌剤の開発
この化合物は、殺菌剤の開発に使用できます。 特に、3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-アシル基は、近年最も優れたアシル部分基であり、この基を持つ多くの優れた市販殺菌剤が開発されました .
タバコモザイクウイルス (TMV) 抗活性
この化合物は、TMV 抗体の開発に使用できます。 予備的な生物検定では、すべての化合物が、さまざまな生体内および生体外モードでタバコモザイクウイルス (TMV) に対して作用することが示されました .
作用機序
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol could potentially affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with pyrazole derivatives , this compound could potentially exhibit a range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antibacterial, anti-inflammatory, and anticancer properties . The interactions between (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol and these biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.
Cellular Effects
The effects of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol may impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives have been reported to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . This inhibition can result in altered metabolic flux and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in laboratory settings are essential factors to consider. Over time, the compound may undergo degradation, leading to changes in its biological activity. Studies have shown that pyrazole derivatives can form stable complexes with other molecules, which can influence their long-term effects on cellular function . Additionally, the temporal effects of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol on cellular processes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, pyrazole derivatives have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . Higher doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, pyrazole derivatives can inhibit enzymes such as succinate dehydrogenase, affecting the tricarboxylic acid cycle and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol within specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazole derivatives have been shown to localize in the mitochondria, where they can exert their effects on cellular metabolism . Understanding the subcellular localization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(3-chloro-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGMBFXRFEYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780810-93-6 | |
| Record name | (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
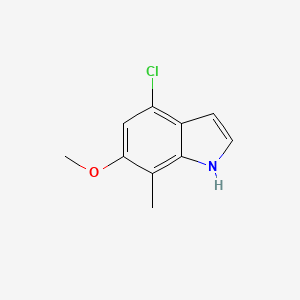


![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
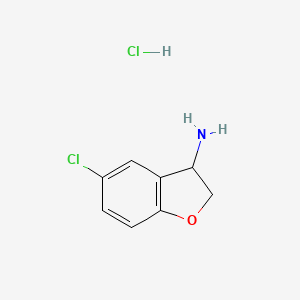
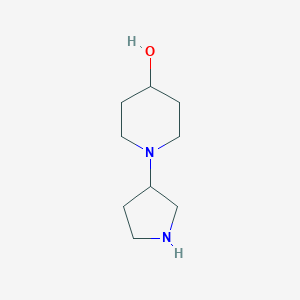
![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)
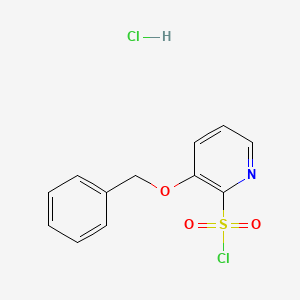
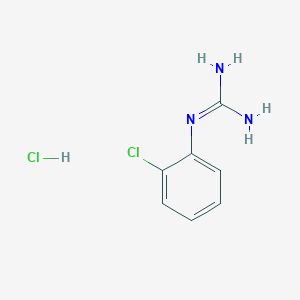
![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
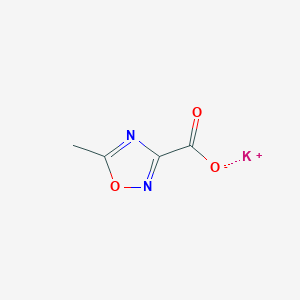
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
